molecular formula C4H9N3O2 B113488 3-Guanidinopropionic acid CAS No. 353-09-3

3-Guanidinopropionic acid

Cat. No.: B113488
CAS No.: 353-09-3
M. Wt: 131.13 g/mol
InChI Key: KMXXSJLYVJEBHI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 3-Guanidinopropionic acid (3-GPA) is the creatine transporter . This transporter is responsible for the uptake of creatine, a molecule that plays a crucial role in energy storage and transfer within cells .

Mode of Action

3-GPA acts by competitively inhibiting the creatine transporter . This means it binds to the transporter and prevents creatine from being taken up into cells . As a result, the intracellular concentrations of creatine and phosphocreatine decrease over time .

Biochemical Pathways

The inhibition of creatine transport by 3-GPA affects the creatine kinase system , a key player in cellular energy transport . This system buffers ADP concentration by transferring high-energy phosphate groups between creatine and ADP . The decrease in intracellular creatine and phosphocreatine concentrations caused by 3-GPA leads to a shift from glycolytic to oxidative metabolism in skeletal muscle .

Pharmacokinetics

It is known that 3-gpa and other creatine analogs are themselves transported by the creatine transporter .

Result of Action

The action of 3-GPA leads to several effects at the molecular and cellular levels. In skeletal muscle, the shift to oxidative metabolism induced by 3-GPA increases cellular glucose uptake and enhances fatigue tolerance . In heart tissue, this shift to mitochondrial metabolism is less pronounced, and myocardial contractility is modestly reduced . In brain tissue, adaptations in energy metabolism result in enhanced ATP stability and increased survival during hypoxia .

Biochemical Analysis

Biochemical Properties

3-GPA has been shown to competitively inhibit creatine transport across the plasmalemma . It interacts with the creatine transporter, and other creatine analogs appear to be transported themselves by the creatine transporter . Uptake was shown to be inhibited most efficiently and in a competitive manner by 3-GPA .

Cellular Effects

3-GPA has been shown to decrease intracellular creatine and phosphocreatine in all tissues studied . In skeletal muscle, this effect induced a shift from glycolytic to oxidative metabolism, increased cellular glucose uptake, and increased fatigue tolerance . In heart tissue, this shift to mitochondrial metabolism was less pronounced .

Molecular Mechanism

3-GPA is an endogenous AMP-activated protein kinase (AMPK) stimulator and PPARγ coactivator 1α (PGC-1α) activator . AMPK is an enzyme involved in cellular energy homeostasis . PGC-1α activation results in enhanced expression of AMPK, as well as genes for oxidative phosphorylation, electron transport chain, and mitochondrial biogenesis .

Temporal Effects in Laboratory Settings

When fed to rats and mice, 3-GPA was shown to cause the concentrations of creatine and phosphocreatine in heart and skeletal muscle to progressively decrease over time . Furthermore, in animals fed 3-GPA, the accumulation of these creatine analogs within the tissues is paralleled by a decline in intracellular creatine and phosphocreatine concentrations .

Dosage Effects in Animal Models

In animal models of non-insulin-dependent diabetes mellitus (NIDDM), 3-GPA improved insulin sensitivity and promoted weight loss selectively from adipose tissue . Treatment of animals with 3-GPA has not only been shown to significantly lower body weight, but also retards growth relative to normal controls . 3-GPA will even cause young animals to stop eating and often die .

Metabolic Pathways

3-GPA may be formed by L-arginine:glycine amidinotransferase through transamidination between arginine and β-alanine . It plays a pivotal role in the storage and utilization of phosphate-bound energy via creatine kinase in the brain, thus serving to maintain energy homeostasis in the brain .

Transport and Distribution

3-GPA is transported and distributed within cells and tissues via the creatine transporter . It has been shown to competitively inhibit creatine transport across the plasmalemma .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RGX-202 involves multiple steps, including the preparation of intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in publicly available literature. it is known that the synthesis involves the use of various organic reagents and catalysts to achieve the desired chemical structure .

Industrial Production Methods

Industrial production of RGX-202 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to meet regulatory standards for pharmaceutical compounds. The production methods would also involve the use of advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

RGX-202 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced forms of RGX-202 with different chemical properties .

Scientific Research Applications

RGX-202 has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of RGX-202

RGX-202 is unique among its class of compounds due to its specific targeting of the creatine transporter SLC6A8. This targeted approach allows for a more precise disruption of cellular energy metabolism, making it a promising candidate for treating diseases that rely on this pathway. Additionally, RGX-202 has shown a favorable safety profile in clinical studies, with minimal adverse effects .

Properties

IUPAC Name

3-(diaminomethylideneamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3O2/c5-4(6)7-2-1-3(8)9/h1-2H2,(H,8,9)(H4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXXSJLYVJEBHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40188795
Record name Guanidinopropionic acid
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Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Beta-Guanidinopropionic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013222
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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CAS No.

353-09-3
Record name β-Guanidinopropionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=353-09-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guanidinopropionic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanidinopropionic acid
Source EPA DSSTox
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Record name 3-guanidinopropionic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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